molecular formula C12H15N5O B11318323 N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B11318323
M. Wt: 245.28 g/mol
InChI Key: MFUPWZMSARVQKU-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring attached to a benzamide structure, with an isobutyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.

    Attachment to Benzamide: The tetrazole ring is then attached to the benzamide structure through a nucleophilic substitution reaction.

    Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tetrazole ring and benzamide structure can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The isobutyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: shares similarities with other benzamide derivatives and tetrazole-containing compounds.

    Benzamide Derivatives: Compounds like N-(2-methylpropyl)benzamide and 4-(1H-1,2,3,4-tetrazol-1-yl)benzamide.

    Tetrazole-Containing Compounds: Compounds such as 5-(1H-tetrazol-1-yl)benzamide and 2-(1H-tetrazol-1-yl)benzoic acid.

Uniqueness

The unique combination of the tetrazole ring and the isobutyl group in This compound distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-methylpropyl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H15N5O/c1-9(2)7-13-12(18)10-3-5-11(6-4-10)17-8-14-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,13,18)

InChI Key

MFUPWZMSARVQKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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